Gnetinc
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Overview
Description
Gnetin-C is a naturally occurring stilbene derived from the seeds of Gnetum gnemon L., an edible plant native to Southeast Asia. This compound has garnered significant scientific interest due to its potential health benefits, which are believed to be equal to or even superior to those of resveratrol . Gnetin-C is known for its anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gnetin-C involves several steps, starting with the extraction of resveratrol from the seeds of Gnetum gnemon. The resveratrol is then subjected to oxidative coupling reactions to form the dimeric structure of Gnetin-C. Common reagents used in these reactions include oxidizing agents such as potassium ferricyanide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of Gnetin-C typically involves large-scale extraction from Gnetum gnemon seeds, followed by purification processes such as column chromatography and crystallization. The use of advanced extraction techniques like supercritical fluid extraction can enhance the yield and purity of Gnetin-C .
Chemical Reactions Analysis
Types of Reactions
Gnetin-C undergoes various chemical reactions, including:
Oxidation: Gnetin-C can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert Gnetin-C back to its monomeric form, resveratrol.
Substitution: Gnetin-C can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include resveratrol, quinones, and various substituted derivatives of Gnetin-C .
Scientific Research Applications
Gnetin-C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying oxidative coupling reactions and dimerization processes.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Mechanism of Action
Gnetin-C exerts its effects through several molecular targets and pathways:
Antioxidant Activity: Gnetin-C scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Mechanisms: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A monomeric stilbene with similar antioxidant and anti-inflammatory properties.
Piceatannol: Another stilbene derivative with potent anti-cancer activity.
Oxyresveratrol: Known for its strong tyrosinase inhibitory activity, making it a potential skin-whitening agent.
Uniqueness of Gnetin-C
Gnetin-C stands out due to its dimeric structure, which enhances its biological activity compared to its monomeric counterparts. Its ability to modulate multiple cellular pathways simultaneously makes it a versatile compound for therapeutic applications .
Properties
Molecular Formula |
C28H22O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[(2R,3R)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m1/s1 |
InChI Key |
KVGHRSAHESCTFR-PXXWLXOCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O |
Origin of Product |
United States |
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